molecular formula C14H9Cl2N3O2S B2644936 N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-46-5

N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2644936
CAS No.: 851945-46-5
M. Wt: 354.21
InChI Key: XNCNTHPXSXPPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolopyrimidine core with a 3-methyl substituent, a 5-oxo group, and an N-linked 2,3-dichlorophenyl carboxamide moiety. This compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are of significant interest due to their diverse pharmacological properties, including immunoproteasome inhibition and anti-inflammatory activity . Its structural complexity and substitution pattern make it a candidate for targeted biological studies.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-6-22-14-17-5-8(13(21)19(7)14)12(20)18-10-4-2-3-9(15)11(10)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNTHPXSXPPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of catalysts such as copper salts and the reactions are carried out under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit variability in substituents at positions 3, 5, 6, and 7, which critically influence their physicochemical and biological properties. Below is a structural and functional comparison with key analogs:

Table 1: Structural Features of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Compound Name Substituents (Position) Key Structural Differences Reference
N-(2,3-Dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - 3-Methyl
- 5-Oxo
- 6-Carboxamide (2,3-dichlorophenyl)
Benchmark compound for comparison. -
N-(3-Chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - 6-Carboxamide (3-chlorophenyl) Single chlorine substituent on phenyl; reduced steric/electronic effects vs. dichloro.
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide - 6-Carboxamide (furan-2-ylmethyl) Heteroaromatic furan substituent; likely enhanced solubility vs. aryl chlorides.
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-6-carboxylate - 6-Ethyl carboxylate
- 5-(4-Methylphenyl)
- 2-Pyrazolylidene
Ester group at position 6; bulky pyrazole substituent alters electronic profile.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - 5-(4-Methoxyphenyl)
- 7-Methyl
- 2,3-Dihydro
Methoxy group enhances electron density; dihydro structure reduces ring aromaticity.

Key Observations :

  • Carboxamide vs.
  • Ring Saturation : The 2,3-dihydro analog () exhibits reduced planarity, which may decrease π-stacking interactions compared to the fully aromatic target compound.

Comparison :

  • The target compound’s synthesis likely parallels methods in , where carboxamide groups are introduced via coupling of hydrazide intermediates with aryl chlorides.
  • In contrast, ester derivatives (e.g., ) are synthesized via condensation reactions in acetic acid/acetic anhydride media.

Physicochemical and Crystallographic Properties

  • Ring Puckering: Thiazolopyrimidine cores often exhibit non-planar conformations. For example, the compound in has a puckered pyrimidine ring (deviation of 0.224 Å from planarity), which may influence packing and solubility.
  • Hydrogen Bonding : Crystallographic studies () reveal that carboxamide and carbonyl groups participate in C–H···O hydrogen bonds, stabilizing crystal lattices. The 2,3-dichlorophenyl group may engage in halogen bonding (C–Cl···π interactions), as seen in bromophenyl analogs .

SAR Trends :

  • Electron-Withdrawing Groups : Dichloro- and bromophenyl substituents may enhance target binding via halogen interactions, as demonstrated in crystallographic studies .
  • Carboxamide vs.

Biological Activity

N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family. It exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a fused thiazole and pyrimidine ring system with a 2,3-dichlorophenyl substituent and a carboxamide group. Its molecular formula is C14H9Cl2N3O2SC_{14}H_{9}Cl_{2}N_{3}O_{2}S with a molecular weight of 348.21 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₉Cl₂N₃O₂S
Molecular Weight348.21 g/mol

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : The compound acts as an inhibitor of several kinases including FLT3 and Aurora kinases. FLT3 mutations are common in Acute Myeloid Leukemia (AML) and are associated with poor prognosis. In preclinical studies, it has been effective in inducing apoptosis in FLT3-mutated AML cells .
  • Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents like cytarabine or daunorubicin enhances its antileukemic activity .

Antibacterial Activity

The compound also exhibits antibacterial properties against various pathogenic bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions required for bacterial growth .

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of this compound against different cancer cell lines. The results indicated a significant reduction in cell viability in FLT3-mutated AML cells compared to control groups. The IC50 values were determined to be in the low micromolar range.

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Q & A

Q. What are the common synthetic routes for preparing this compound and its analogs?

The synthesis typically involves condensation reactions between thiazolo[3,2-a]pyrimidine precursors and substituted aldehydes. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with chloroacetic acid, sodium acetate, and aromatic aldehydes in acetic acid/acetic anhydride mixtures yields target compounds. Recrystallization from ethyl acetate/ethanol (3:2) optimizes purity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is used to solve structures, with key metrics including R factors (<0.05) and data-to-parameter ratios (>13:1). Intermolecular interactions (e.g., C–H···O hydrogen bonds) are mapped to explain packing motifs .

Q. What pharmacological activities are associated with thiazolo[3,2-a]pyrimidine derivatives?

These compounds exhibit antimicrobial and bioactive properties. In vitro assays (e.g., agar diffusion) screen activity against Gram-positive/negative bacteria. Substituents like nitro groups enhance potency by influencing electron-withdrawing effects .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., puckering conformations) be resolved?

Use Cremer-Pople puckering coordinates to quantify ring distortions. For example, deviations from mean planes (e.g., 0.224 Å for pyrimidine rings) differentiate boat vs. chair conformations. Comparative analysis with structurally similar derivatives identifies trends in substituent-driven puckering .

Q. What strategies optimize synthesis to control substituent effects on bioactivity?

Systematic variation of benzylidene substituents (e.g., methoxy, chloro, or carboxy groups) modulates electronic and steric effects. Reaction conditions (e.g., solvent polarity, temperature) are adjusted to favor specific regioisomers. Purity is validated via HPLC (>98%) and spectroscopic methods (e.g., 1H^{1}\text{H} NMR coupling constants) .

Q. How do intermolecular hydrogen bonds influence solid-state stability?

Graph set analysis (e.g., D for donor, A for acceptor) categorizes hydrogen-bonding patterns. For example, bifurcated C–H···O interactions form chains along crystallographic axes, stabilizing the lattice. Etter’s methodology identifies robust motifs for predictive crystal engineering .

Q. How are crystal structures refined when twinning or disorder complicates analysis?

SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) model twinned data. High-resolution datasets (≤0.8 Å) resolve disorder by partitioning occupancy ratios. Validation tools (e.g., RIDGE in Olex2) ensure geometric realism .

Q. How do benzylidene substituents affect molecular conformation?

Electron-withdrawing groups (e.g., 2,4,6-trimethoxy) increase dihedral angles between the thiazolo-pyrimidine core and aryl rings (e.g., 80.94°). Steric bulk forces non-planar conformations, quantified via X-ray data and compared using Cremer-Pople parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.